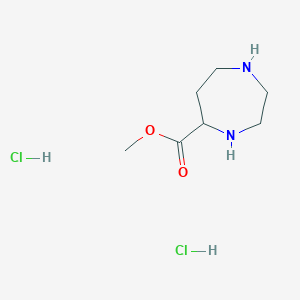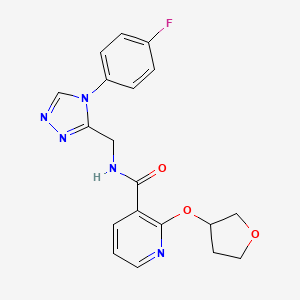
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.
The exact mass of the compound N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A series of nicotinamide derivatives, including compounds similar in structure to N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant anticancer activity by inhibiting tubulin polymerization, a critical process in cell division, and inducing apoptosis in cancer cells. This suggests potential applications in developing novel anticancer agents (Kamal et al., 2014).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds effectively inhibit corrosion, suggesting their application in protecting industrial materials from acid corrosion. This research opens avenues for developing more effective and environmentally friendly corrosion inhibitors (Chakravarthy et al., 2014).
Neuroprotection
Research has identified nicotinamide derivatives as potential neuroprotective agents. These compounds have been shown to protect neuronal cells against damage induced by stress or toxicity, indicating their potential use in treating neurological disorders or in neuroprotective strategies (Brzozowski et al., 2008).
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives have exhibited excellent fungicidal activities against cucumber downy mildew, surpassing commercial fungicides. This indicates their potential as lead compounds for developing new fungicides, showcasing the versatility of nicotinamide derivatives in various biological applications (Wu et al., 2022).
Metabolic Studies
Nicotinamide derivatives have also been implicated in metabolic studies, where they are used to understand the metabolic fate of nicotinamide in higher plants and other organisms. These studies contribute to our knowledge of vitamin B3 metabolism and its physiological roles, potentially impacting nutritional science and metabolic disorder treatments (Matsui et al., 2007).
Propiedades
IUPAC Name |
N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c20-13-3-5-14(6-4-13)25-12-23-24-17(25)10-22-18(26)16-2-1-8-21-19(16)28-15-7-9-27-11-15/h1-6,8,12,15H,7,9-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKPMKAJVLINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
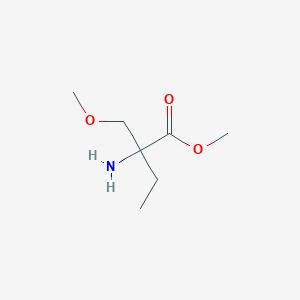
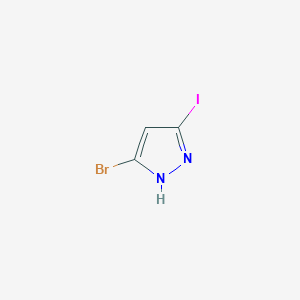
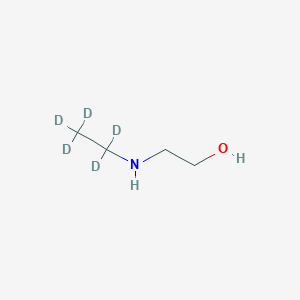
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
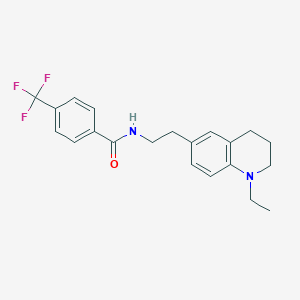
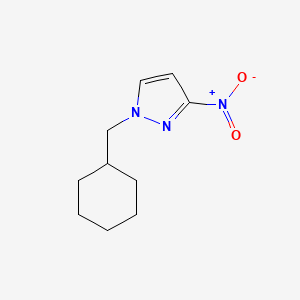

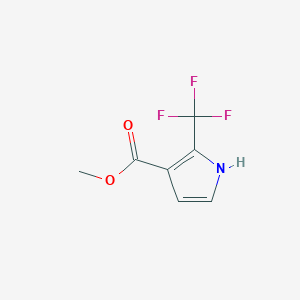
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)
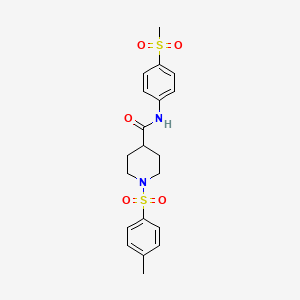
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)
